Bicyclo[3.1.1]heptane-1,5-diamine Dihydrochloride: A Technical Guide for the Modern Medicinal Chemist
Bicyclo[3.1.1]heptane-1,5-diamine Dihydrochloride: A Technical Guide for the Modern Medicinal Chemist
Foreword: Embracing Three-Dimensionality in Drug Design
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift in molecular design, moving beyond the traditional "flat" world of aromatic scaffolds. In this context, saturated bioisosteres have emerged as a powerful tool to unlock new chemical space and overcome the limitations of their planar counterparts. The bicyclo[3.1.1]heptane framework, a rigid and structurally unique three-dimensional scaffold, has garnered significant attention as a bioisosteric replacement for meta-substituted benzenes and pyridines.[1][2] This guide provides an in-depth technical overview of a key derivative of this scaffold: bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride (CAS 875310-92-2), a promising building block for the next generation of therapeutics. We will delve into its synthesis, physicochemical properties, characterization, and handling, with a focus on the practical insights required by researchers in drug discovery and development.
The Bicyclo[3.1.1]heptane Scaffold: A Gateway to Novel Chemical Space
The strategic replacement of aromatic rings with saturated bicyclic structures can significantly improve the physicochemical properties of drug candidates.[3] The bicyclo[3.1.1]heptane scaffold offers a unique conformational rigidity that can pre-organize substituents in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.[4] Its three-dimensional nature often results in increased solubility, improved metabolic stability, and a more favorable toxicity profile compared to planar aromatic systems.[3]
Diagram 1: Bioisosteric Relationship of Bicyclo[3.1.1]heptane with a meta-Substituted Benzene Ring
Caption: A diagram illustrating the concept of replacing a meta-substituted benzene ring with a bicyclo[3.1.1]heptane scaffold to improve drug-like properties.
Synthesis and Purification
While a definitive, step-by-step synthesis of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride is not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for constructing the bicyclo[3.1.1]heptane core and functionalizing it. The following proposed synthesis is a logical amalgamation of reported procedures for similar scaffolds.
Proposed Synthetic Pathway
A potential route could commence from a suitable bicyclo[3.1.1]heptane precursor, such as a dicarboxylic acid or a diketone. The key transformation would involve the introduction of the two amino groups at the 1 and 5 positions. One possible approach is a multi-step sequence involving a Curtius or Hofmann rearrangement of a corresponding diacyl azide or diamide.
Diagram 2: Proposed Synthetic Workflow
Caption: A proposed multi-step synthetic workflow for the preparation of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride.
Experimental Protocol: Conversion of Diamine to Dihydrochloride Salt
This protocol outlines the final step of the synthesis, which is the conversion of the free diamine to its dihydrochloride salt. This is a standard procedure for improving the handling and solubility of basic compounds.
Materials:
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Bicyclo[3.1.1]heptane-1,5-diamine (1 equivalent)
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Anhydrous diethyl ether or methanol
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2 M HCl in diethyl ether or anhydrous HCl gas
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
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Glassware (round-bottom flask, dropping funnel)
Procedure:
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Dissolve the bicyclo[3.1.1]heptane-1,5-diamine in a minimal amount of anhydrous diethyl ether or methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add 2.2 equivalents of a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.
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A white precipitate should form upon addition of the HCl solution.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
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Dry the product under high vacuum to yield bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride as a white to off-white solid.
Physicochemical Properties and Handling
Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride is expected to be a white to off-white crystalline solid. As an amine salt, it is likely to be soluble in water and polar protic solvents, and sparingly soluble in nonpolar organic solvents.
| Property | Expected Value/Characteristic | Reference |
| CAS Number | 875310-92-2 | [5] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [5] |
| Molecular Weight | 199.12 g/mol | [5] |
| Appearance | White to off-white solid | General property of amine hydrochlorides |
| Solubility | Soluble in water, methanol; sparingly soluble in nonpolar solvents | General property of amine hydrochlorides[6] |
| Hygroscopicity | Likely hygroscopic | Common for hydrochloride salts[7] |
Handling of a Hygroscopic Dihydrochloride Salt
Given its nature as a dihydrochloride salt, this compound is likely to be hygroscopic. Proper handling is crucial to maintain its integrity and ensure accurate weighing for experimental procedures.
Recommendations:
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Storage: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.
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Weighing: Weigh the compound rapidly in a low-humidity environment, such as a glove box or a balance with a draft shield.
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Drying: If the compound has absorbed moisture, it can be dried under high vacuum, potentially with gentle heating (thermogravimetric analysis is recommended to determine the optimal drying temperature without decomposition).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons on the bicyclic core. The chemical shifts and coupling constants will be indicative of the rigid, strained ring system. The protons of the ammonium groups (-NH₃⁺) may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the seven carbon atoms of the bicyclo[3.1.1]heptane skeleton. The chemical shifts of the bridgehead carbons bearing the amino groups will be significantly different from the other carbons in the ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
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N-H stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
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C-H stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic system.
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N-H bending: A band around 1600-1500 cm⁻¹ due to the asymmetric and symmetric bending of the -NH₃⁺ group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode should reveal a peak corresponding to the free diamine cation [M+H]⁺ at m/z 127.2, and potentially a peak for the monoprotonated species [M+2H]²⁺ at m/z 64.1.
Diagram 3: Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization and structure confirmation of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride.
Applications in Drug Discovery
The primary value of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride lies in its potential as a versatile building block in medicinal chemistry. The two primary amine functionalities provide handles for the introduction of a wide range of substituents, allowing for the rapid generation of compound libraries for screening against various biological targets.
Potential Therapeutic Areas:
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Central Nervous System (CNS) Disorders: The rigid scaffold can be used to design ligands with high selectivity for specific receptor subtypes in the brain.
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Oncology: Incorporation of this scaffold into kinase inhibitors or other anticancer agents could lead to improved pharmacokinetic properties and reduced off-target effects.[4]
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Infectious Diseases: The diamine functionality can be derivatized to create novel antibacterial or antiviral agents.
The diamine can be used as a scaffold to create bis-amides, bis-sulfonamides, or can be differentially protected to allow for sequential functionalization, further expanding its utility in the synthesis of complex molecules.
Conclusion
Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride represents a valuable and under-explored building block for medicinal chemists seeking to move beyond traditional flatland chemistry. Its rigid, three-dimensional structure offers a compelling strategy for designing novel therapeutic agents with improved drug-like properties. This guide provides a foundational understanding of its synthesis, properties, and handling, empowering researchers to confidently incorporate this promising scaffold into their drug discovery programs and unlock its full potential in the development of innovative medicines.
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